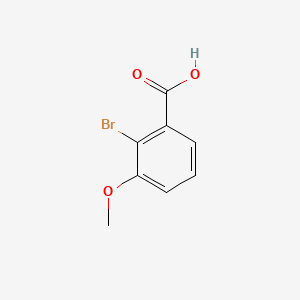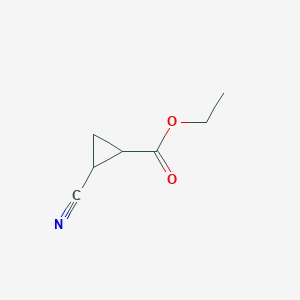
2-Bromo-3-methoxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-3-methoxybenzoic acid often involves multiple steps, including bromination, hydrolysis, and esterification processes. A study by Chen Bing-he (2008) detailed the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of steps with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
The structural analysis of this compound and related compounds often includes crystallography and molecular modeling. For example, complexes of lanthanide with 2-bromo-5-methoxybenzoic acid have been synthesized and characterized, showing interesting crystal structures and thermodynamic properties, which could provide insight into the structural features of this compound derivatives (Xiao-Hui Wu et al., 2018).
Chemical Reactions and Properties
The reactivity of this compound with other chemical species highlights its potential in various chemical syntheses. One study described the preparation of complexes that exhibit luminescence and thermal properties, indicating the potential of this compound in materials science (Guangxi Zong et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various environments and applications. The influence of methoxy-substituents on the strength of Br...Br type II halogen bonds in bromobenzoic acid was studied, showing the impact of substitution on intermolecular interactions (Pablo A. Raffo et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Silica Gel-Promoted Synthesis : A study by Shinohara et al. (2014) highlights the synthesis of 2-bromo-3-hydroxybenzoate derivatives using a silica gel-promoted method. This process involves the Diels-Alder reaction and a subsequent ring-opening aromatization. Significantly, 2-bromo-3-methoxybenzoate, derived from 2-bromo-3-hydroxybenzoate, is identified as a good substrate for Pd-catalyzed cross-coupling reactions despite its sterically hindered structure (Shinohara et al., 2014).
Antimicrobial Activity
- Hydrazide-Hydrazones of 3-methoxybenzoic Acid : Research by Popiołek and Biernasiuk (2016) explores the antibacterial properties of hydrazide-hydrazones of 3-methoxybenzoic acid. They discovered that certain synthesized compounds exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria, notably Bacillus spp., demonstrating greater effectiveness than some commonly used antibiotics (Popiołek & Biernasiuk, 2016).
Isomerization Studies
- Isomerization of 2-bromo-1-propyl-para-methoxybenzoate : Gopius et al. (1986) investigated the isomerization of 2-bromo-1-propyl-para-methoxybenzoate, revealing that its isomerization rate is notably higher than that of similar esters of aliphatic acids. They also noted that the isomerization rate increases with solvent polarity (Gopius et al., 1986).
Biodegradation
- Degradation by Pseudomonas putida CLB 250 : A study by Engesser and Schulte (1989) describes the degradation of 2-bromobenzoate by Pseudomonas putida CLB 250. The degradation is suggested to begin with a dioxygenase that liberates halide, ultimately producing catechol as a central metabolite, which is then further degraded (Engesser & Schulte, 1989).
Safety and Hazards
2-Bromo-3-methoxybenzoic acid is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 according to the GHS-US classification . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or spray; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; using only outdoors or in a well-ventilated area; and wearing protective gloves, clothing, and eye/face protection .
Wirkmechanismus
Target of Action
2-Bromo-3-methoxybenzoic acid is a complex compound used in the synthesis of more intricate drugs and bioactive compounds . .
Mode of Action
It’s known that brominated benzoic acids can participate in various chemical reactions, such as those involving nucleophilic aromatic substitution .
Biochemical Pathways
It’s known that methoxylated benzoic acids can be bioconverted to hydroxylated derivatives .
Pharmacokinetics
It’s known that the compound has a molecular weight of 231043 , which may influence its bioavailability.
Result of Action
It’s known that the compound is used in the synthesis of more complex drugs and bioactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Therefore, its handling and storage conditions can significantly impact its stability and efficacy.
Eigenschaften
IUPAC Name |
2-bromo-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGGEUOQUYCZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237008 | |
| Record name | 2-Bromo-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88377-29-1 | |
| Record name | 2-Bromo-3-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)


![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

